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molecular formula C12H12N2O2S B8693351 4-Benzyl-2-(methylsulfanyl)-3-nitro-1H-pyrrole CAS No. 74188-73-1

4-Benzyl-2-(methylsulfanyl)-3-nitro-1H-pyrrole

Cat. No. B8693351
M. Wt: 248.30 g/mol
InChI Key: PNAQFQQNFKUJCT-UHFFFAOYSA-N
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Patent
US04331668

Procedure details

A solution of sodium methoxide (sodium (1.9 g, 0.084 mol) dissolved in methanol (100 ml) and a solution of 1-amino-3-phenylpropan-2-one hydrochloride (7.9 g, 0.042 mol) in methanol (100 ml) were simultaneously added dropwise, to a stirred solution of 1-nitro-2-methylthio-2-methylsulphinylethylene (7.7 g, 0.042 mol) in methanol. The temperature was maintained at about 60° during the addition, which took 25 minutes. The solvent was then removed in vacuo, and the residual dark red oil was chromatographed on a silica gel column. Elution and recrystallisation with petroleum ether/ethyl acetate (7:3) gave 2-methylthio-3-nitro-4-benzylpyrrole (2.95 g, 28.5%) m.p. 190°-192.5°.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
1-nitro-2-methylthio-2-methylsulphinylethylene
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Na].Cl.[NH2:6][CH2:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:17]([CH:20]=[C:21](SC)[S:22]([CH3:24])=O)([O-:19])=[O:18]>CO>[CH3:24][S:22][C:21]1[NH:6][CH:7]=[C:8]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:20]=1[N+:17]([O-:19])=[O:18] |f:0.1,3.4,^1:3|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
Cl.NCC(CC1=CC=CC=C1)=O
Name
1-nitro-2-methylthio-2-methylsulphinylethylene
Quantity
7.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(S(=O)C)SC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at about 60° during the addition, which
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual dark red oil was chromatographed on a silica gel column
WASH
Type
WASH
Details
Elution and recrystallisation with petroleum ether/ethyl acetate (7:3)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CSC=1NC=C(C1[N+](=O)[O-])CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 28.5%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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